![molecular formula C18H36O3 B14363167 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane CAS No. 90179-64-9](/img/structure/B14363167.png)
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane is an organic compound with the molecular formula C18H36O3 It is a derivative of oxane, featuring a complex alkyl chain with propoxy and dimethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane typically involves the reaction of oxane derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced alkyl chains.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, replacing the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new alkyl or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism by which 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups can form hydrogen bonds and van der Waals interactions with target molecules, modulating their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3,7-Dimethyl-7-propoxyheptyl)oxy]oxane
- 2-[(3,7-Dimethyl-7-butoxyoctyl)oxy]oxane
- 2-[(3,7-Dimethyl-7-methoxyoctyl)oxy]oxane
Uniqueness
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane is unique due to its specific alkyl chain length and substitution pattern, which confer distinct physicochemical properties. These properties influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90179-64-9 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
2-(3,7-dimethyl-7-propoxyoctoxy)oxane |
InChI |
InChI=1S/C18H36O3/c1-5-13-21-18(3,4)12-8-9-16(2)11-15-20-17-10-6-7-14-19-17/h16-17H,5-15H2,1-4H3 |
InChI-Schlüssel |
PTASQYYZFZPCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)(C)CCCC(C)CCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
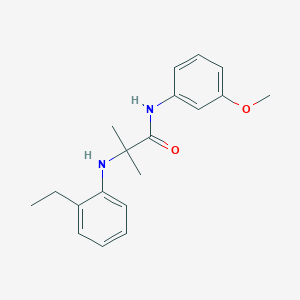
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
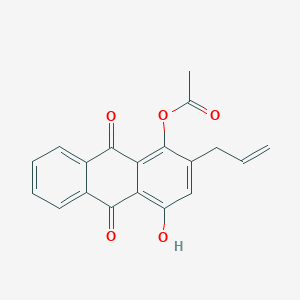
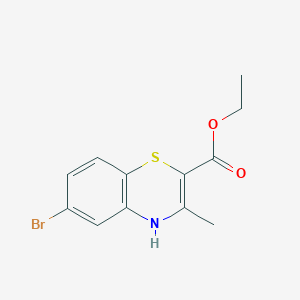
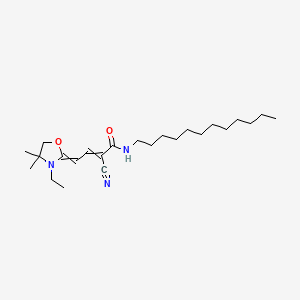
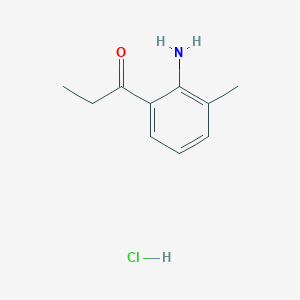
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
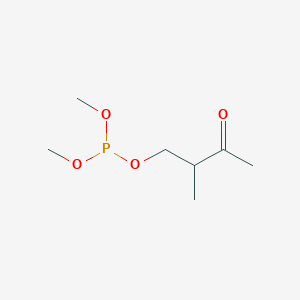
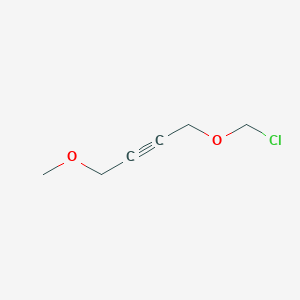
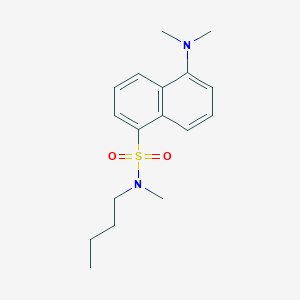
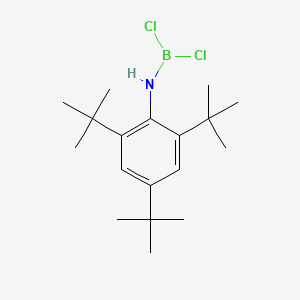
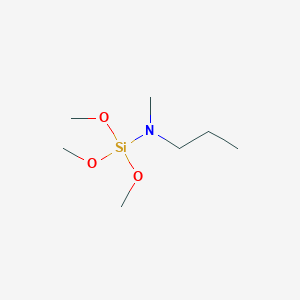
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
